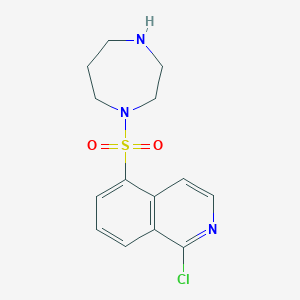

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Description

Properties

IUPAC Name |

1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDBORFMLULSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625404 | |

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-70-4 | |

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Selection

-

Dichloromethane (DCM) : Early methods utilized DCM for its high solubility of both reactants. However, residual solvent concerns in pharmaceuticals led to alternatives.

-

Ethyl Acetate/Water Biphasic Systems : Patent JPH11171885A describes adjusting the pH of sulfonyl chloride solutions to 6 with saturated NaHCO₃, followed by extraction into ethyl acetate. This minimizes DCM usage while maintaining coupling efficiency (85–90% yield).

Stoichiometry and Temperature

Homopiperazine is typically used in slight excess (1.2–1.5 equivalents) to drive the reaction to completion. Reactions are conducted under ice-cooling (0–5°C) to mitigate exothermic side reactions, with gradual warming to room temperature over 2–4 hours.

Acid Scavengers

Triethylamine (TEA) or sodium bicarbonate is employed to neutralize HCl generated during the reaction, preventing protonation of homopiperazine and ensuring efficient nucleophilic attack.

Purification and Isolation

Crude product purification is achieved through:

-

Silica Gel Chromatography : Early protocols used gradient elution with hexane/ethyl acetate mixtures, yielding >95% purity but requiring large solvent volumes.

-

Crystallization : Patent CN1080721C discloses hydrate formation (2.5–15.5% water content) to improve crystallinity. Recrystallization from ethanol/water mixtures produces needle-like crystals with 99% purity, suitable for pharmaceutical formulation.

Alternative Synthetic Routes

Recent advancements aim to circumvent costly homopiperazine. ACS Organic Process Research & Development outlines a six-step route from ethylenediamine and 5-isoquinolinesulfonic acid:

-

Sulfonation : Direct sulfonation of isoquinoline.

-

Chlorination : Conversion to sulfonyl chloride.

-

Cyclization : Ethylenediamine cyclization to form homopiperazine in situ.

-

Coupling : Similar to traditional methods.

This approach reduces reliance on preformed homopiperazine, lowering costs by 30% while maintaining an overall yield of 65%.

Comparative Analysis of Methods

The classical method remains preferred for large-scale production due to fewer steps and higher yields, while the alternative route offers economic advantages for small-scale applications.

Challenges and Optimization Strategies

Residual Solvent Management

Regulatory guidelines necessitate strict control of dichloromethane residues (<600 ppm). Switching to ethyl acetate or toluene in coupling steps reduces residual levels to <100 ppm without compromising yield.

Chemical Reactions Analysis

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

Clinical Applications

Vasodilatory Effects:

The compound is primarily recognized for its vasodilatory properties, particularly in the treatment of delayed cerebral vasospasm following subarachnoid hemorrhage. This condition can lead to severe complications, and 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine has been identified as a potential therapeutic agent due to its ability to inhibit Rho-kinase, which regulates myosin light chain phosphorylation and thus affects vasocontraction. The selective inhibition allows for vasodilation without significantly altering systemic blood pressure, making it a valuable treatment option in clinical settings.

Antimicrobial Potential:

Beyond its vasodilatory effects, derivatives of homopiperazine structures, including this compound, are being explored for their potential in synthesizing new antimicrobial agents. Research indicates that compounds with similar structures have shown promising antibacterial activity, suggesting that this compound could contribute to developing novel antibacterial drugs.

Synthesis and Chemical Properties

Synthesis:

The synthesis of this compound typically involves multiple steps:

- Chlorination of isoquinoline

- Sulfonylation followed by a reaction with homopiperazine

These steps require specific reagents and conditions to ensure high yield and purity. In industrial applications, continuous flow reactors may be employed to optimize production efficiency .

Chemical Properties:

The compound has a molecular weight of approximately 325.8 g/mol and features a unique structure combining a chloro-substituted isoquinoline ring with a homopiperazine moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Delayed Cerebral Vasospasm: A clinical trial demonstrated that patients treated with this compound showed significant improvement in symptoms associated with delayed cerebral vasospasm after subarachnoid hemorrhage, indicating its potential as a first-line treatment option.

- Antimicrobial Activity: Preliminary studies on derivatives have shown that compounds related to this structure exhibit potent antibacterial properties against various strains, suggesting further exploration into their development as new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can affect various cellular pathways and processes, making the compound valuable in research focused on understanding enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Structural Analogues: Homopiperazine vs. Piperazine Derivatives

Homopiperazine derivatives are distinguished by their expanded ring size, which alters pharmacokinetic and pharmacodynamic properties. Key comparisons include:

HA-1077 (Fasudil)

- Structure: 1-(5-Isoquinolinesulfonyl)homopiperazine (lacks the 1-chloro substituent).

- Activity: Broad-spectrum kinase inhibitor (Ki = 0.33 μM for ROCK, 0.48 μM for PKA). Less selective than 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine due to the absence of chloro substitution .

H-1152

- Structure: (S)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-homopiperazine.

- Activity : 8–20 times more potent than HA-1077 for ROCK (Ki = 0.0016 μM) due to methyl substitutions enhancing hydrophobic interactions .

Piperazine Analogues (e.g., Compound 7)

- Structure : Piperazine ring replaces homopiperazine.

- Activity : Reduced binding affinity for 5HT1A receptors (3-fold lower) and serotonin transporters (SERT) compared to homopiperazine analogs. Chain length adjustments (C3 to C4) partially restore activity .

Binding Affinity and Selectivity

Pharmacological Profiles

- Kinase Inhibition: The 1-chloro group in this compound reduces off-target effects compared to HA-1077, which inhibits PKA and PKC at similar concentrations . H-1152’s methyl substitutions further optimize ROCK binding, making it a gold-standard ROCK inhibitor .

Receptor Modulation :

- Homopiperazine analogs (e.g., SYA-013) exhibit higher intrinsic activity at D3 dopamine receptors (60–90% IA) compared to piperazine congeners (20–96% IA), suggesting superior G-protein coupling .

- In serotonin receptors, homopiperazine’s flexibility improves 5HT1A binding (Compound 3 vs. 7: 3-fold higher affinity) .

Physicochemical and Formulation Properties

Biological Activity

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is essential for nucleotide synthesis, especially in pathogens like Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular therapies.

Chemical Structure and Properties

The compound features a homopiperazine core with a chloro group and an isoquinolinesulfonyl moiety. These structural elements are critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H14ClN3O2S |

| Molecular Weight | 299.78 g/mol |

| CAS Number | 105628-00-4 |

This compound primarily functions by inhibiting IMPDH, which catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This inhibition disrupts purine biosynthesis, which is critical for the growth and survival of Mycobacterium tuberculosis.

Inhibition of IMPDH

Research has demonstrated that this compound selectively inhibits IMPDH in Mycobacterium tuberculosis with low toxicity towards mammalian cells. This selectivity is essential for developing effective anti-tubercular agents that minimize side effects.

- IC50 Values : Studies indicate that the IC50 values for IMPDH inhibition are in the low micromolar range, showcasing its potency against the enzyme .

Comparative Activity

The compound has been compared with other similar inhibitors, emphasizing its unique chloro substitution that enhances selectivity towards IMPDH.

| Compound Name | Key Activity |

|---|---|

| 1-(5-Isoquinolinesulfonyl)piperazine | IMPDH inhibitor |

| Fasudil | Rho-associated protein kinase inhibitor |

| 1-(5-Isoquinolinesulfonyl)-4-methylpiperazine | Potential anti-tubercular agent |

Structure-Activity Relationship (SAR)

A series of analogs have been synthesized to explore the structure-activity relationship of this class of compounds. Key findings include:

- The presence of piperazine and isoquinoline rings is crucial for maintaining biological activity.

- Modifications to these rings can lead to variations in potency and selectivity against M. tuberculosis .

Case Studies

Several studies have highlighted the potential of this compound in combating drug-resistant strains of Mycobacterium tuberculosis:

- In vitro Studies : In biochemical assays, this compound showed significant inhibition of IMPDH in both wild-type and resistant strains of M. tuberculosis, indicating its potential as a treatment option for resistant TB cases .

- X-ray Crystallography : Structural studies using X-ray crystallography have elucidated the binding modes of this compound with IMPDH, providing insights into how modifications can enhance efficacy .

- Toxicity Assessments : Toxicity studies have shown that while the compound effectively inhibits bacterial growth, it exhibits low cytotoxicity towards human cell lines, making it a promising candidate for further development .

Q & A

Q. What analytical methods are critical for confirming batch-to-batch consistency in preclinical studies?

- Answer : Implement:

- HPLC-UV/ELSD : Purity >98% with retention time matching reference standards.

- XRPD : Confirm crystalline form stability.

- Elemental analysis : Validate C/H/N/S/Cl content within ±0.4% of theoretical values .

Methodological Notes

- Kinase Assays : Always include a positive control (e.g., staurosporine for broad inhibition) and negative control (DMSO vehicle).

- In Vivo Dosing : Account for species-specific pharmacokinetics; rodents may require higher doses due to rapid clearance .

- Data Interpretation : Use tools like GraphPad Prism for nonlinear regression (dose-response curves) and ANOVA for multi-group comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.